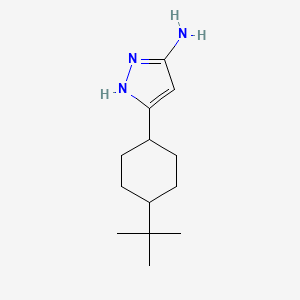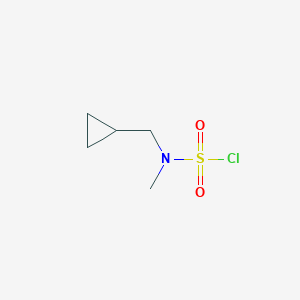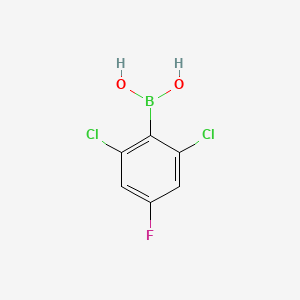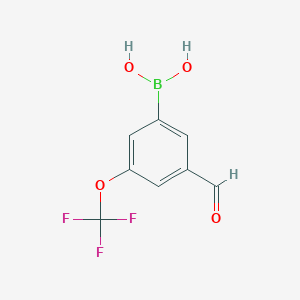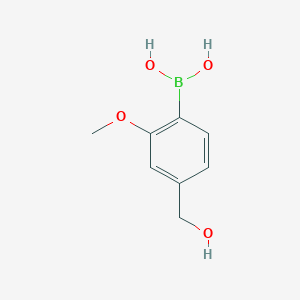![molecular formula C20H20ClFN4O2 B1443154 Acide 1-{2-[(4-fluorophényl)méthyl]-1,2,3,4-tétrahydroisoquinoléin-5-yl}-5-méthyl-1H-1,2,3-triazole-4-carboxylique chlorhydrate CAS No. 1306607-19-1](/img/structure/B1443154.png)
Acide 1-{2-[(4-fluorophényl)méthyl]-1,2,3,4-tétrahydroisoquinoléin-5-yl}-5-méthyl-1H-1,2,3-triazole-4-carboxylique chlorhydrate
Vue d'ensemble
Description
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4O2 and its molecular weight is 402.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Des dérivés de l'indole, qui partagent des similitudes structurales avec le composé en question, ont été rapportés comme présentant des propriétés antivirales significatives . Ces composés peuvent inhiber la réplication de divers virus à ARN et à ADN, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux.
Propriétés anti-inflammatoires
Le noyau indole, un composant du composé, est connu pour contribuer aux effets anti-inflammatoires. Cela suggère que notre composé pourrait être exploré pour son efficacité dans la réduction de l'inflammation, un symptôme courant dans de nombreuses maladies .
Potentiel anticancéreux
Des composés ayant une structure de base indole ont été trouvés pour posséder des activités anticancéreuses. La capacité du composé à se lier avec une forte affinité à plusieurs récepteurs pourrait être exploitée pour développer de nouvelles thérapies contre le cancer .
Effets anti-VIH
Les dérivés de l'indole se sont avérés prometteurs comme agents anti-VIH. Compte tenu de la complexité structurale du composé, il peut être conçu pour cibler des étapes spécifiques du cycle de vie du VIH, offrant une nouvelle voie pour le traitement du VIH .
Capacités antioxydantes
Le fragment indole est associé à une activité antioxydante, qui est cruciale pour protéger les cellules du stress oxydatif. Ce composé pourrait être étudié pour son potentiel à atténuer les dommages oxydatifs dans diverses conditions pathologiques .
Action antimicrobienne
Le large spectre d'activités biologiques des dérivés de l'indole comprend des effets antimicrobiens. Ce composé pourrait faire partie de la recherche visant à lutter contre les bactéries résistantes aux antibiotiques en perturbant les processus cellulaires bactériens .
Activité antituberculeuse
Des composés à base d'indole ont été utilisés dans la lutte contre la tuberculose. La recherche sur l'efficacité du composé contre Mycobacterium tuberculosis pourrait conduire au développement de nouveaux médicaments antituberculeux .
Applications antidiabétiques
Des structures indoliques ont été impliquées dans des effets antidiabétiques, possiblement par la modulation de la libération d'insuline ou du métabolisme du glucose. Ce composé pourrait être étudié pour son rôle potentiel dans la gestion du diabète .
Chacune de ces applications représente une opportunité unique d'exploiter la structure complexe du composé pour des avantages thérapeutiques. Les activités biologiques diverses du composé en font un candidat précieux pour des recherches et des développements supplémentaires dans l'industrie pharmaceutique. Le noyau indole, en particulier, est un pharmacophore polyvalent avec un large éventail d'applications cliniques, soulignant l'importance de ce composé dans la recherche scientifique .
Mécanisme D'action
Target of action
Many compounds that contain an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could result in changes to the conformation or activity of the target protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells . The compound’s interaction with proteins can lead to changes in their conformation and activity, affecting cellular functions and signaling pathways.
Cellular Effects
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, affecting their function and interactions with other biomolecules. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is essential for understanding its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCXDTWPOXMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


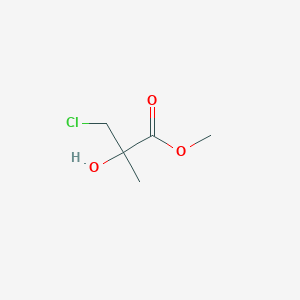
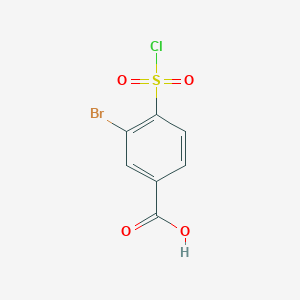
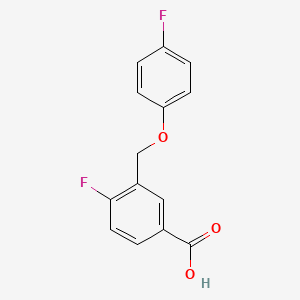
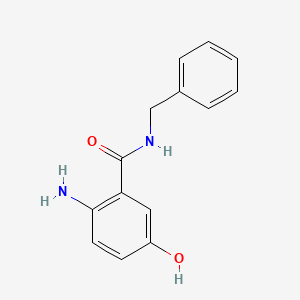
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)

